An In-Depth Technical Guide to 4-Amino-4'-methoxystilbene: Structure, Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 4-Amino-4'-methoxystilbene: Structure, Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilbenoids, a class of naturally occurring and synthetic phenolic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, 4-Amino-4'-methoxystilbene stands out as a promising scaffold for the development of novel therapeutic agents and research tools. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 4-Amino-4'-methoxystilbene, with a particular focus on its relevance to drug discovery and development.
Chemical Structure and Physicochemical Properties
4-Amino-4'-methoxystilbene, systematically named (E)-4-(4-methoxystyryl)aniline, is a derivative of stilbene characterized by an amino group at the 4-position of one phenyl ring and a methoxy group at the 4'-position of the other.[1][2] The molecule predominantly exists as the more stable trans (E) isomer due to steric hindrance.
The presence of the electron-donating amino and methoxy groups on the phenyl rings significantly influences the molecule's electronic and photophysical properties, making it a subject of interest for applications such as fluorescent probes.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₅NO | [2] |
| Molecular Weight | 225.29 g/mol | [4] |
| Appearance | Yellow crystalline powder | [5] |
| Melting Point | 173 °C | [5] |
| CAS Number | 7570-37-8 | [2] |
| IUPAC Name | 4-[(E)-2-(4-methoxyphenyl)ethenyl]aniline | [6] |
Spectroscopic Characterization
Accurate characterization of 4-Amino-4'-methoxystilbene is crucial for its identification and quality control. The following are the key spectroscopic features:
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Amino-4'-methoxystilbene is characterized by signals corresponding to the aromatic protons, the vinyl protons of the stilbene bridge, and the methoxy group protons. The large coupling constant (typically >15 Hz) between the vinyl protons is indicative of the trans configuration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, the vinyl carbons, and the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino and methoxy substituents.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands include:
-
N-H stretching: Around 3300-3500 cm⁻¹, characteristic of the primary amine.
-
C-H stretching (aromatic and vinyl): Typically in the 3000-3100 cm⁻¹ region.
-
C=C stretching (aromatic and vinyl): In the 1500-1600 cm⁻¹ range.
-
C-O stretching (ether): Around 1250 cm⁻¹.
UV-Visible and Fluorescence Spectroscopy
4-Amino-4'-methoxystilbene exhibits strong UV-Vis absorption and fluorescence, properties that are highly dependent on solvent polarity.[3] These characteristics are central to its application as a fluorescent probe. The extended π-conjugation of the stilbene backbone, coupled with the electron-donating amino and methoxy groups, results in absorption and emission at longer wavelengths.
Synthesis and Purification
The synthesis of 4-Amino-4'-methoxystilbene can be achieved through several established synthetic routes for stilbene derivatives, most notably the Wittig reaction and the Heck coupling.
Representative Synthesis via the Wittig Reaction
The Wittig reaction is a reliable method for the formation of the central carbon-carbon double bond of the stilbene core.[8] This approach involves the reaction of a phosphonium ylide with an aldehyde or ketone.
Step-by-Step Protocol (Representative):
-
Phosphonium Salt Formation: (4-Methoxybenzyl)triphenylphosphonium bromide is prepared by reacting 4-methoxybenzyl bromide with triphenylphosphine.
-
Ylide Generation: The phosphonium salt is suspended in an anhydrous solvent (e.g., THF) and treated with a strong base, such as n-butyllithium or sodium hydride, at a low temperature (e.g., 0 °C to -78 °C) to generate the corresponding ylide.
-
Wittig Reaction: A solution of 4-aminobenzaldehyde in an anhydrous solvent is added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours.[9]
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.[5]
Purification by Column Chromatography
Column chromatography is a standard and effective method for the purification of stilbene derivatives.[10]
Protocol Details:
-
Column Preparation: A glass column is packed with silica gel as the stationary phase, using a non-polar solvent like hexane as the slurry.
-
Sample Loading: The crude 4-Amino-4'-methoxystilbene is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The less polar impurities will elute first, followed by the desired product.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified 4-Amino-4'-methoxystilbene.
Applications in Drug Development and Research
The unique structural and photophysical properties of 4-Amino-4'-methoxystilbene and its derivatives make them valuable in several areas of biomedical research.
Anticancer Potential
Stilbene derivatives are known to exhibit anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2] While specific data for 4-Amino-4'-methoxystilbene is limited, its structural similarity to other biologically active stilbenes suggests its potential as an anticancer agent. Further investigation into its cytotoxicity against various cancer cell lines is warranted.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine cytotoxicity.[11]
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a series of concentrations of 4-Amino-4'-methoxystilbene and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value.
Neuroprotective Effects and Amyloid-Beta Binding
Stilbene derivatives have shown promise as neuroprotective agents and as probes for the detection of amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's disease.[1][12] The fluorescent nature of 4-Amino-4'-methoxystilbene makes it a potential candidate for the development of imaging agents for Aβ plaques. Stilbene derivatives have been shown to bind to Aβ aggregates with high affinity.[4]
Experimental Protocol: In Vitro Amyloid-Beta Binding Assay
This assay assesses the ability of a compound to bind to pre-formed Aβ fibrils, often using a fluorescent probe displacement method.
Step-by-Step Methodology:
-
Aβ Fibril Preparation: Prepare Aβ fibrils by incubating synthetic Aβ peptides under conditions that promote aggregation.
-
Binding Reaction: In a microplate, combine the pre-formed Aβ fibrils, a known fluorescent amyloid-binding dye (e.g., Thioflavin T), and varying concentrations of the test compound (4-Amino-4'-methoxystilbene).
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent dye. A decrease in fluorescence indicates displacement of the dye by the test compound.
-
Data Analysis: Calculate the inhibition constant (Ki) to quantify the binding affinity of 4-Amino-4'-methoxystilbene for Aβ fibrils.
Conclusion
4-Amino-4'-methoxystilbene is a versatile molecule with a rich chemical profile and significant potential in the fields of medicinal chemistry and chemical biology. Its straightforward synthesis, coupled with its intriguing photophysical and potential biological properties, makes it an attractive scaffold for further investigation. This guide has provided a foundational understanding of its key characteristics and methodologies for its synthesis, purification, and evaluation in relevant biological assays. As research into stilbenoids continues to evolve, 4-Amino-4'-methoxystilbene and its derivatives are poised to contribute to the development of novel diagnostics and therapeutics.
References
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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